molecular formula C28H31N3O2S2 B11282146 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11282146
M. Wt: 505.7 g/mol
InChI Key: NMEJVQVYCIJKFV-UHFFFAOYSA-N
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Description

2-{[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a thienopyrimidinone core, which is a fused heterocyclic system, and is functionalized with a benzylpiperidine moiety and a phenylethyl group. The presence of these functional groups suggests that the compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Thienopyrimidinone Core: The synthesis begins with the construction of the thienopyrimidinone core through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the Benzylpiperidine Moiety: The benzylpiperidine group is introduced via a nucleophilic substitution reaction, where a benzylpiperidine derivative reacts with an appropriate electrophile.

    Attachment of the Phenylethyl Group: The phenylethyl group is typically introduced through a Friedel-Crafts alkylation reaction, where a phenylethyl halide reacts with the thienopyrimidinone core in the presence of a Lewis acid catalyst.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for certain steps, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzylpiperidine moiety, where nucleophiles such as amines or thiols can replace the benzyl group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxoethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Amines, Thiols

    Hydrolysis: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfoxides, Sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Amino or thiol derivatives

    Hydrolysis: Cleaved products with free thiol and oxo groups

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It may serve as a probe for studying biological processes involving sulfur-containing heterocycles.

    Medicine: The compound’s pharmacological properties could be explored for the development of new therapeutic agents, particularly those targeting the central nervous system.

    Industry: It may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzylpiperidine moiety suggests potential activity at monoamine receptors, while the thienopyrimidinone core may interact with various enzymes or receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its combination of a thienopyrimidinone core with a benzylpiperidine moiety and a phenylethyl group

Properties

Molecular Formula

C28H31N3O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C28H31N3O2S2/c32-25(30-15-11-23(12-16-30)19-22-9-5-2-6-10-22)20-35-28-29-24-14-18-34-26(24)27(33)31(28)17-13-21-7-3-1-4-8-21/h1-10,23H,11-20H2

InChI Key

NMEJVQVYCIJKFV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC4=C(C(=O)N3CCC5=CC=CC=C5)SCC4

Origin of Product

United States

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